2-Phenyl-2H-benzotriazole

Overview

Description

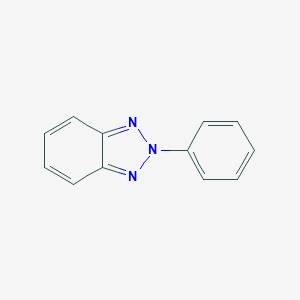

2-Phenyl-2H-benzotriazole is a chemical compound with the molecular formula C12H9N3. It is composed of a benzotriazole group substituted with a phenyl group at the 2-position . This compound is a part of the benzotriazole class of compounds, which are known for their UV-absorbing properties .

Synthesis Analysis

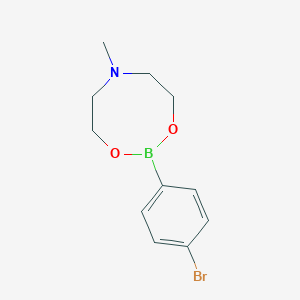

The synthesis of 2-Phenyl-2H-benzotriazole and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-phenyl-2H-benzotriazole derivatives by complexing the heteroatoms with a boron atom, which significantly red-shifted the emission wavelengths of the compound .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2H-benzotriazole consists of a benzotriazole group substituted with a phenyl group at the 2-position . The compound has a planar structure, which is important for its UV-absorbing properties .Physical And Chemical Properties Analysis

2-Phenyl-2H-benzotriazole has a molecular weight of 195.220 Da and a monoisotopic mass of 195.079651 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 359.3±25.0 °C at 760 mmHg, and a flash point of 171.1±23.2 °C . The compound is also characterized by its LogP value of 4.08, indicating its lipophilicity .Scientific Research Applications

Structural Studies

2-Phenyl-2H-benzotriazole has been used in structural studies . The molecular conformation around the single bond connecting the two aromatic systems has been studied using X-ray diffraction analysis and multinuclear NMR . These studies help understand the behavior of the molecule in different states .

Synthesis of Derivatives

2-Phenyl-2H-benzotriazole serves as a base molecule for the synthesis of various derivatives . For instance, 2-(2,4-Dimethylphenyl)-2H-benzotriazole has been synthesized from 2-Phenyl-2H-benzotriazole . These derivatives have different properties and can be used in various applications .

Fluorescence Studies

2-Phenyl-2H-benzotriazole and its derivatives have been used in fluorescence studies . The fluorescence properties of these compounds can be modulated by proton-donating substituents . These studies are important in the development of new fluorescent materials .

UV Stabilizers

2-Phenyl-2H-benzotriazole and its derivatives are used as UV stabilizers . They are particularly used in lacquers and plastics to protect them from UV degradation .

Photoprotection

Compounds related to 2-Phenyl-2H-benzotriazole, such as 2-(2-hydroxyaryl)2-H-benzotriazoles, are used for photoprotection . They have exceptional photostabilities and low quantum yield of photodecomposition .

Light Conversion Films

2-Phenyl-2H-benzotriazole derivatives can be used in the creation of light conversion films . These films have absorption bands in the UV range and emit in the visible region, converting UV light into visible light .

Future Directions

Mechanism of Action

Target of Action

2-Phenyl-2H-benzotriazole primarily targets ultraviolet (UV) radiation, acting as a UV absorber . It is part of the phenolic benzotriazoles class, which are known for their UV absorption properties .

Mode of Action

The compound interacts with UV radiation through its benzotriazole building block . It absorbs harmful UV radiation and transforms it into less damaging forms of energy, such as heat . This interaction results in the protection of the material or substance it is incorporated into, from the damaging effects of UV radiation .

Biochemical Pathways

For instance, it can prevent the degradation of polymers and other materials caused by UV-induced reactions .

Pharmacokinetics

Given its use as a uv stabilizer in various materials, it is likely that its bioavailability is influenced by the specific environment and conditions it is used in .

Result of Action

The primary molecular effect of 2-Phenyl-2H-benzotriazole’s action is the absorption of UV radiation, which prevents UV-induced damage . On a cellular level, this can protect cells from the harmful effects of UV radiation, such as DNA damage and oxidative stress .

Action Environment

The action, efficacy, and stability of 2-Phenyl-2H-benzotriazole are influenced by various environmental factors. Its UV absorption properties make it particularly useful in environments with high UV radiation exposure . Furthermore, its effectiveness can be influenced by the specific material it is incorporated into, as well as the presence of other compounds that may interact with it .

properties

IUPAC Name |

2-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLKUOFBZMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172693 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2H-benzotriazole | |

CAS RN |

1916-72-9 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

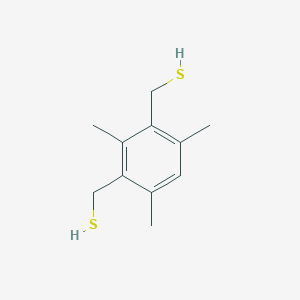

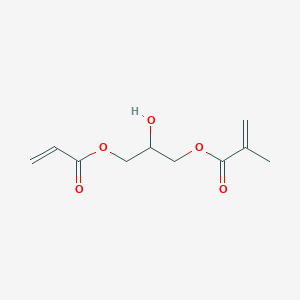

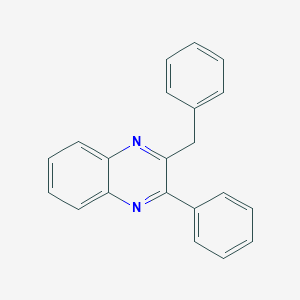

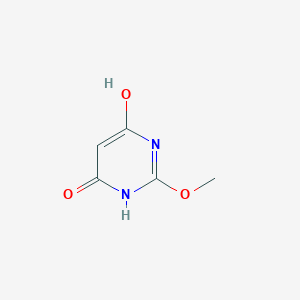

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2-phenyl-2H-benzotriazole in organic solar cells?

A: Research suggests that 2-phenyl-2H-benzotriazole shows promise as an acceptor building block in organic photovoltaic devices. Specifically, incorporating it into donor-acceptor oligomers and polymers has demonstrated potential for creating efficient organic solar cells. [, ]

Q2: How does the film formation process influence the performance of 2-phenyl-2H-benzotriazole-based organic solar cells?

A: Studies indicate that the morphology of the absorber layer, significantly influenced by deposition conditions like drying time and temperature, plays a crucial role in the performance of these solar cells. Optimizing these conditions is vital for achieving efficient devices. []

Q3: What is the impact of adding processing additives like 1,8-diiodooctane (DIO) to 2-phenyl-2H-benzotriazole-based organic solar cells?

A: Research has shown that incorporating DIO as a processing additive can significantly enhance the fill factor and power conversion efficiency of these solar cells. This improvement is attributed to a finer bulk morphology in the active layer and enhanced polymer aggregation, leading to better photon harvesting. []

Q4: What is the molecular conformation of 2-phenyl-2H-benzotriazole?

A: The conformation of 2-phenyl-2H-benzotriazole, particularly the arrangement around the single bond connecting the benzotriazole and phenyl rings, has been investigated using X-ray diffraction and NMR spectroscopy, both in solution and solid state. These studies, corroborated by computational methods like ab initio calculations, provide valuable insights into the molecule's three-dimensional structure. []

Q5: Are there alternative synthesis pathways for 2-phenyl-2H-benzotriazole derivatives?

A: Yes, novel synthetic routes have been developed for specific derivatives like 4-hydroxy-2-phenyl-2H-benzotriazoles. These new methods can potentially offer advantages in terms of yield, purity, and accessibility of specific isomers. []

Q6: How does the introduction of substituents affect the fluorescence properties of 2-phenyl-2H-benzotriazole derivatives?

A: Research on fluorescent 2-phenyl-2H-benzotriazole dyes indicates that incorporating proton-donating substituents can significantly modulate their fluorescence properties. This modification highlights the potential for tailoring the compound's optical characteristics for specific applications. []

Q7: How does the structure of 2-phenyl-2H-benzotriazole relate to its function in material applications?

A: Understanding the relationship between the structure and properties of 2-phenyl-2H-benzotriazole is crucial for its effective utilization. For instance, the planar conformation of the molecule, as revealed by structural studies, can influence its packing behavior in the solid state, impacting its charge transport properties in organic electronic devices. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.